罗汉果甜苷M

描述

罗汉果甜苷M是一种存在于甜叶菊(Stevia rebaudiana)叶中的甜菊糖苷。它是一种天然的、无热量的甜味剂,其甜度显著高于蔗糖,使其成为减少糖摄入量的理想替代品。 This compound是甜叶菊中含量较少的甜味成分之一,以其高甜度强度和极低的余味而闻名 .

科学研究应用

罗汉果甜苷M在科学研究中具有广泛的应用:

化学: 用作研究糖基化反应和糖苷键稳定性的模型化合物。

生物学: 研究其对代谢途径的影响,以及在管理糖尿病和肥胖方面的潜在益处。

医学: 探索其无热量甜味特性,这些特性有助于配制适合糖尿病患者和体重管理的产品。

作用机制

罗汉果甜苷M通过与舌头的甜味受体(特别是T1R2和T1R3受体)相互作用发挥其甜味作用。 这些受体是G蛋白偶联受体家族的一部分,它们在被this compound激活后,会触发信号转导通路,导致甜味感知 .

生化分析

Biochemical Properties

Rebaudioside M plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with enzymes. It is primarily converted to its aglycone steviol and steviol glucuronide through enzymatic processes. The glucosyltransferase UGT76G1 from Stevia rebaudiana catalyzes the glycosylation of steviol glucosides, including Rebaudioside M . This enzyme facilitates the addition of glucose units to steviol, enhancing its sweetness and reducing bitterness.

Cellular Effects

Rebaudioside M influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with taste receptors, specifically the T1R2 and T1R3 receptors, which are involved in sweet taste perception . Additionally, Rebaudioside M may affect glucose metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis.

Molecular Mechanism

The molecular mechanism of Rebaudioside M involves its binding interactions with taste receptors and enzymes. Rebaudioside M binds to the T1R2 and T1R3 receptors, activating the sweet taste signaling pathway . This interaction triggers a cascade of intracellular events, leading to the perception of sweetness. Furthermore, Rebaudioside M may inhibit or activate specific enzymes, influencing metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rebaudioside M can change over time. Studies have shown that Rebaudioside M is relatively stable under various conditions, but it may degrade over extended periods . Long-term exposure to Rebaudioside M in in vitro and in vivo studies has demonstrated its potential to modulate cellular functions, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Rebaudioside M vary with different dosages in animal models. At lower doses, Rebaudioside M has been shown to have minimal adverse effects, while higher doses may lead to toxicity and adverse reactions . Studies have indicated that Rebaudioside M can influence body weight, lipid metabolism, and glucose homeostasis in animal models, with threshold effects observed at specific dosage levels.

Metabolic Pathways

Rebaudioside M is involved in several metabolic pathways, including its conversion to steviol and steviol glucuronide. The enzymes uridine diphosphate-glucosyltransferase and sucrose synthase play crucial roles in the bioconversion of Rebaudioside M . These enzymes facilitate the transfer of glucose units to Rebaudioside M, enhancing its sweetness and stability.

Transport and Distribution

Rebaudioside M is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the intestines and transported to various tissues, where it exerts its effects . The distribution of Rebaudioside M within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of Rebaudioside M is crucial for its activity and function. It is primarily localized in the cytoplasm and may be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of Rebaudioside M within cells can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity.

准备方法

合成路线和反应条件

罗汉果甜苷M可以通过酶促糖基化合成,其中使用酶将葡萄糖分子连接到甜菊醇(甜菊糖苷的苷元)上。 该方法涉及使用糖基转移酶,其促进葡萄糖从供体分子转移到甜菊醇 .

工业生产方法

This compound的工业生产通常涉及发酵过程。像Manus Biosynthesis这样的公司已经开发了可扩展的发酵工艺,以商业化规模生产this compound。 该方法使用基因工程微生物将单糖转化为this compound,从而实现高纯度 .

化学反应分析

反应类型

罗汉果甜苷M会发生各种化学反应,包括:

水解: 在酸性或酶促条件下分解成甜菊醇和葡萄糖。

氧化: 可以被氧化形成不同的衍生物,虽然这种情况不太常见。

还原: 由于其稳定的糖苷键,this compound通常不会发生还原反应。

常用试剂和条件

水解: 酸性条件(例如,盐酸)或使用特定糖苷酶进行酶促水解。

氧化: 强氧化剂,如高锰酸钾,但通常不应用于this compound。

主要产物

水解: 甜菊醇和葡萄糖。

氧化: 根据所用条件,甜菊醇的各种氧化衍生物。

相似化合物的比较

类似化合物

- 罗汉果甜苷A

- 罗汉果甜苷D

- 甜菊苷

比较

与罗汉果甜苷A和甜菊苷相比,罗汉果甜苷M在甜菊糖苷中独树一帜,因为它具有更高的甜度强度和更低的苦味。 它更稳定,具有更清洁的味道特性,使其更适合用于各种食品和饮料应用 .

属性

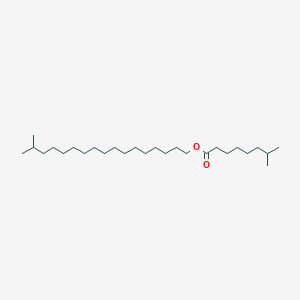

IUPAC Name |

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGVXNMGMKBGQU-PHESRWQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-44-3 | |

| Record name | Rebaudioside M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REBAUDIOSIDE M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQA8XMC4XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular structure of Rebaudioside M?

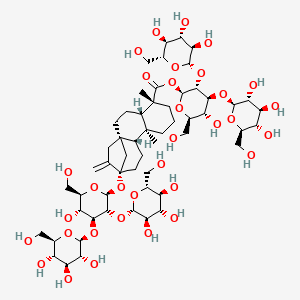

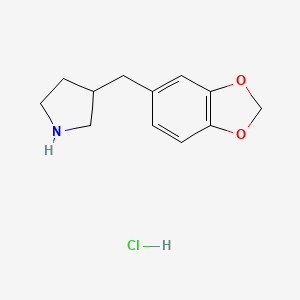

A1: Rebaudioside M is a diterpene glycoside. Its structure comprises a central diterpene core (steviol) attached to glucose molecules. Specifically, it has three glucose units linked to the C-13 hydroxyl group and three glucose units linked to the C-19 carboxyl group of the steviol backbone. [, ]

Q2: Can you provide the molecular formula and weight of Rebaudioside M?

A2: The molecular formula of Rebaudioside M is C44H70O23, and its molecular weight is 967.01 g/mol. []

Q3: How is the structure of Rebaudioside M elucidated?

A3: The structure of Rebaudioside M has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Various 1D and 2D NMR techniques, including COSY, HSQC-DEPT, HMBC, 1D-TOCSY, and NOESY, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the compound. [, , ]

Q4: How does the structure of Rebaudioside M relate to its sweetness?

A4: While the exact mechanism of sweetness perception is complex, studies suggest that Rebaudioside M, like other steviol glycosides, interacts with sweet taste receptors on the tongue. The specific arrangement of glucose molecules within its structure is believed to contribute to its high sweetness potency, reported to be 200-350 times sweeter than sucrose. [, ]

Q5: How is enzymatic bioconversion used to produce Rebaudioside M?

A6: Enzymatic bioconversion utilizes specific enzymes, such as UDP-glucosyltransferase and sucrose synthase, to convert other steviol glycosides, like Rebaudioside A or D, into Rebaudioside M. This method offers higher yields and purity compared to traditional extraction. [, , , ]

Q6: What are the advantages of microbial fermentation for Reb M production?

A7: Microbial fermentation employs genetically engineered microorganisms, like yeast strains, to produce Reb M from simple sugars. This method allows for greater control over production parameters, potentially leading to higher yields, consistent quality, and reduced environmental impact. [, , ]

Q7: What are the potential applications of Rebaudioside M in the food and beverage industry?

A8: Rebaudioside M is a promising natural, zero-calorie sweetener for a wide range of food and beverage products. Its clean, sweet taste, high potency, and good stability make it suitable for applications such as: - Sweetening beverages: Soft drinks, juices, teas, and energy drinks. [, , ] - Formulating tabletop sweeteners: Powdered and liquid sweeteners. [, ] - Developing reduced-calorie food products: Dairy products, confectionery, and baked goods. [, ]

Q8: Are there any challenges associated with using Rebaudioside M as a sweetener?

A9: Despite its advantages, some challenges exist: - Cost-effectiveness: While microbial fermentation shows promise, further optimization is needed to make it commercially competitive. [] - Sensory perception: Although Reb M generally possesses a clean taste, some individuals might perceive a slightly bitter or licorice-like aftertaste, particularly at higher concentrations. [, ] - Regulatory approval: The use of Reb M in food and beverages is subject to regulatory approval in different countries. []

Q9: What is known about the safety of Rebaudioside M for human consumption?

A10: Several studies have investigated the safety of Reb M. Regulatory agencies, such as the European Food Safety Authority (EFSA), have evaluated the safety data and concluded that Reb M produced through specific enzymatic bioconversion methods is safe for human consumption within the established acceptable daily intake (ADI). [, , ]

Q10: What are the current research focuses related to Rebaudioside M?

A12: Ongoing research focuses on: - Optimizing production processes: Enhancing the efficiency and yield of enzymatic bioconversion and microbial fermentation. [, , , ] - Understanding its sensory properties: Investigating the relationship between its structure, concentration, and sensory perception to develop blends that mask any potential off-tastes. [, ] - Exploring its potential health effects: Studying its impact on glucose metabolism, gut microbiota, and other health parameters. [] - Developing sustainable production methods: Minimizing the environmental footprint of Reb M production through process optimization and the use of renewable resources. []

Q11: What is the future outlook for Rebaudioside M?

A13: Rebaudioside M holds significant promise as a natural, zero-calorie sweetener. As research advances and production costs decrease, Reb M is poised to become a key player in the global sweetener market, meeting the growing demand for healthier and more sustainable food and beverage options. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)